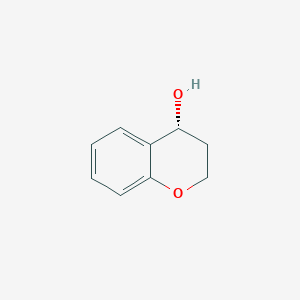
(4R)-3,4-二氢-2H-1-苯并吡喃-4-醇
描述
Synthesis Analysis
The synthesis of derivatives similar to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol , such as 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols , has been explored for their antihypertensive activity, revealing the significance of specific substituents for optimum activity (Cassidy et al., 1992). Furthermore, synthesis methods involving palladium-catalysed oxidative carbonylation of alkynyl compounds have been reported, indicating a diverse approach to the synthesis of benzopyran derivatives (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol derivatives has been analyzed, revealing strong axial preference in substituents and detailed crystalline structures through X-ray diffraction, highlighting the intricate molecular geometry and intermolecular interactions within these compounds (Sipilä & Kansikas, 2002).
Chemical Reactions and Properties
The chemical reactivity of benzopyran derivatives includes electrophilic cyclization and reactions with various nucleophiles, showcasing the compound's versatility in forming diverse chemical structures under different conditions (Worlikar et al., 2007).
Physical Properties Analysis
The physical properties, including crystal structure and thermal stability, of benzopyran derivatives have been extensively studied, providing insight into the compound's solid-state characteristics and potential for material science applications (Valente et al., 1987).
Chemical Properties Analysis
The chemical properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol and related compounds, such as their ability to participate in multicomponent reactions and their potential as catalysts in synthetic organic chemistry, have been demonstrated. These studies underline the compound's utility in facilitating various chemical transformations and its potential in drug synthesis and organic chemistry (Khazaei et al., 2015).
科学研究应用
天然产物发现
苯并吡喃衍生物,包括与(4R)-3,4-二氢-2H-1-苯并吡喃-4-醇结构相关的化合物,在天然来源如红树林内生真菌中被发现。这些化合物展现出多样的生物活性,突显了它们在药物发现和开发中的潜力。例如,从柠黄青霉中分离出的苯并吡喃衍生物显示出对细胞中LPS诱导的NO产生的中等抑制作用,表明具有潜在的抗炎性质(Yang et al., 2020)。
合成和结构分析
研究集中在苯并吡喃衍生物的合成和结构阐明上,提供了对它们的化学行为和相互作用的见解。特定苯并吡喃衍生物的合成和晶体结构已被报道,有助于理解它们的化学性质和潜在应用(Sipilä & Kansikas, 2002)。
生物活性
苯并吡喃衍生物已被评估其各种生物活性,包括抗菌性质。例如,一项关于从红树林中分离出的柠黄青霉化合物的研究发现,某些苯并吡喃衍生物表现出对细菌菌株的强烈抑制活性,暗示了抗生素开发的潜力(Zheng et al., 2016)。
化学合成进展
苯并吡喃衍生物的化学合成方面取得了进展,包括与蚜虫昆虫色素相关的对映纯醌类化合物,展示了这些化合物在有机化学和材料科学中的多样性和潜力(Birkbeck et al., 2004)。
催化应用
苯并吡喃衍生物也被用作催化反应中的底物,突显了它们在绿色化学和合成中的实用性。例如,使用TiO2纳米颗粒包覆的碳纳米管作为催化剂,在水中合成苯并吡喃[b]苯并吡喃酮和黄酮醇展示了对杂环化合物合成的创新方法(Abdolmohammadi, 2018)。
安全和危害
未来方向
属性
IUPAC Name |
(4R)-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHXMOLUWTMGP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317021 | |
| Record name | (R)-4-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol | |
CAS RN |
120523-16-2 | |
| Record name | (R)-4-Chromanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120523-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
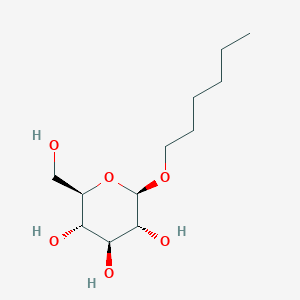
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
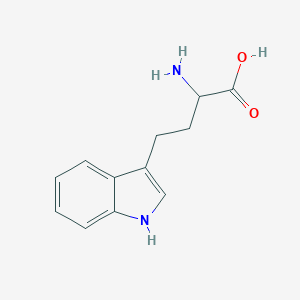
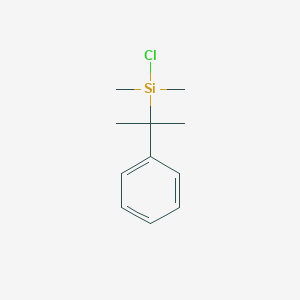
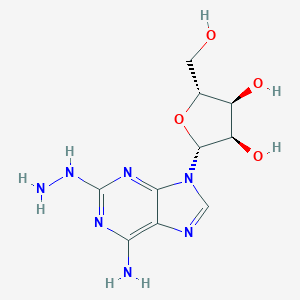
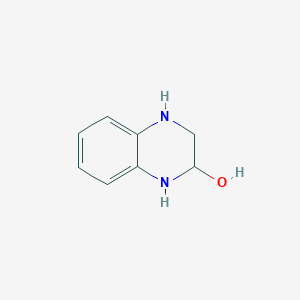
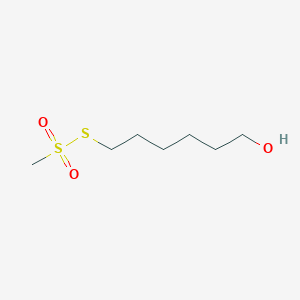
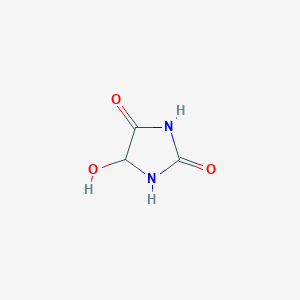
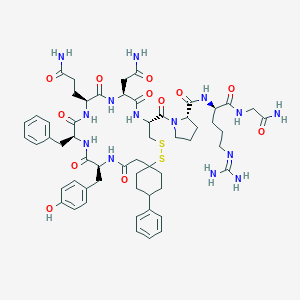
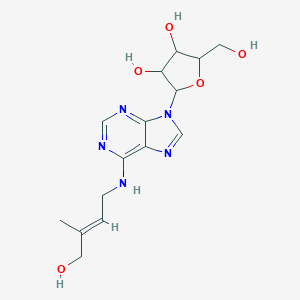
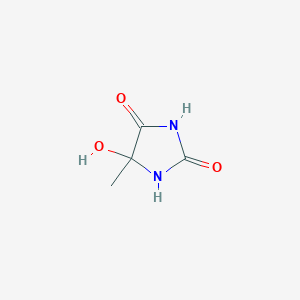
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
